molecular formula C11H9FN2O2 B11887889 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11887889
M. Wt: 220.20 g/mol
InChI Key: YHMSICLRWIBJFM-UHFFFAOYSA-N
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Description

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the ortho position of the phenyl ring, and a carboxylic acid group at the 3rd position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-fluoroacetophenone and ethyl acetoacetate.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester intermediate. This can be achieved by treating the ester with a strong acid or base under reflux conditions.

    Fluorination and Methylation: The fluorine atom and the methyl group can be introduced through selective halogenation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, while the carboxylic acid group can facilitate interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the ortho position.

    5-(o-Tolyl)-1H-pyrazole-3-carboxylic acid: Lacks the fluorine atom at the 4th position.

    4-Fluoro-5-phenyl-1H-pyrazole-3-carboxylic acid: Contains a phenyl group instead of a methyl group at the ortho position.

Uniqueness

4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the fluorine atom, the methyl group, and the carboxylic acid group

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-fluoro-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

YHMSICLRWIBJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2F)C(=O)O

Origin of Product

United States

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